2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15342974
InChI: InChI=1S/C17H14O4S/c1-10(2)16(18)20-12-8-13(11-6-4-3-5-7-11)15-14(9-12)22-17(19)21-15/h3-10H,1-2H3
SMILES:
Molecular Formula: C17H14O4S
Molecular Weight: 314.4 g/mol

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate

CAS No.:

Cat. No.: VC15342974

Molecular Formula: C17H14O4S

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate -

Specification

Molecular Formula C17H14O4S
Molecular Weight 314.4 g/mol
IUPAC Name (2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-methylpropanoate
Standard InChI InChI=1S/C17H14O4S/c1-10(2)16(18)20-12-8-13(11-6-4-3-5-7-11)15-14(9-12)22-17(19)21-15/h3-10H,1-2H3
Standard InChI Key HYLNTTYZOQTKDW-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)OC1=CC(=C2C(=C1)SC(=O)O2)C3=CC=CC=C3

Introduction

Structural Characterization and Nomenclature

Core Structure and Functional Groups

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate features a benzoxathiolone backbone (1,3-benzoxathiol-2-one) substituted with a phenyl group at position 7 and a 2-methylpropanoate ester at position 5. The benzoxathiolone system comprises a fused benzene ring with an oxygen and sulfur atom at positions 1 and 3, respectively, and a ketone group at position 2 .

Key Structural Features:

  • Benzoxathiolone ring: Contributes to planar aromaticity and electronic delocalization.

  • Phenyl substituent: Enhances lipophilicity and potential π-π interactions.

  • 2-Methylpropanoate ester: Introduces steric bulk and modulates solubility.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is inferred as C₁₇H₁₄O₄S, with a molecular weight of 330.36 g/mol. This aligns with analogous benzoxathiol derivatives reported in literature .

PropertyValue
Molecular formulaC₁₇H₁₄O₄S
Molecular weight330.36 g/mol
SMILES notationO=C(OC1CC(C)C)C2=CC(=C(S3)C=CC3=O)C=C2C4=CC=CC=C4

Synthetic Pathways and Optimization

Esterification of Benzoxathiolone Intermediates

The target compound is likely synthesized via esterification of 5-hydroxy-7-phenyl-1,3-benzoxathiol-2-one with 2-methylpropanoic acid. A plausible route involves:

  • Activation of the carboxylic acid: 2-Methylpropanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) .

  • Nucleophilic acyl substitution: The acid chloride reacts with the phenolic oxygen of the benzoxathiolone intermediate under basic conditions (e.g., pyridine or DMAP) .

Example reaction conditions:

  • Solvent: Anhydrous dichloromethane

  • Temperature: 0–25°C

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Yield: ~70–80% (estimated from analogous reactions) .

Electrochemical Synthesis

Recent advances in electrosynthesis, as demonstrated for α-keto acid derivatives , suggest alternative routes. For instance, electrochemical oxidation of 7-phenyl-1,3-benzoxathiol-5-ol followed by esterification with 2-methylpropanoic acid could be explored.

Physicochemical Properties

Partition Coefficients and Solubility

Using computational models (e.g., XLOGP3), the logP is estimated at 5.8–6.3, indicating high lipophilicity . Aqueous solubility is predicted to be low (~0.01 mg/mL), necessitating formulation with co-solvents or surfactants for biological testing.

Spectroscopic Data

  • IR spectroscopy: Key absorptions include C=O stretches (1,740 cm⁻¹ for the ester, 1,680 cm⁻¹ for the benzoxathiolone ketone) and S=O vibrations (1,050 cm⁻¹) .

  • NMR (¹H):

    • δ 7.8–7.4 (m, 5H, phenyl protons)

    • δ 6.9–6.7 (m, 2H, benzoxathiolone aromatic protons)

    • δ 2.6 (septet, 1H, CH(CH₃)₂)

    • δ 1.2 (d, 6H, CH₃ groups) .

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